1-(2,3-Dimethylphenyl)-4-[3-(4-nitrophenyl)-1H-pyrazole-4-carbonyl]piperazine
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Overview
Description
1-(2,3-Dimethylphenyl)-4-[3-(4-nitrophenyl)-1H-pyrazole-4-carbonyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethylphenyl)-4-[3-(4-nitrophenyl)-1H-pyrazole-4-carbonyl]piperazine typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the introduction of the nitrophenyl group and the dimethylphenyl group. The final step usually involves the formation of the piperazine ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dimethylphenyl)-4-[3-(4-nitrophenyl)-1H-pyrazole-4-carbonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: The compound could be investigated for its pharmacological properties, including its potential as a therapeutic agent.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethylphenyl)-4-[3-(4-nitrophenyl)-1H-pyrazole-4-carbonyl]piperazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(2,3-Dimethylphenyl)-4-[3-(4-nitrophenyl)-1H-pyrazole-4-carbonyl]piperazine include other piperazine derivatives with different substituents. Examples include:
- 1-(2,3-Dimethylphenyl)-4-[3-(4-methylphenyl)-1H-pyrazole-4-carbonyl]piperazine
- 1-(2,3-Dimethylphenyl)-4-[3-(4-chlorophenyl)-1H-pyrazole-4-carbonyl]piperazine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H23N5O3 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-[5-(4-nitrophenyl)-1H-pyrazol-4-yl]methanone |
InChI |
InChI=1S/C22H23N5O3/c1-15-4-3-5-20(16(15)2)25-10-12-26(13-11-25)22(28)19-14-23-24-21(19)17-6-8-18(9-7-17)27(29)30/h3-9,14H,10-13H2,1-2H3,(H,23,24) |
InChI Key |
TZZPNYCYRRQXJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=C(NN=C3)C4=CC=C(C=C4)[N+](=O)[O-])C |
Origin of Product |
United States |
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